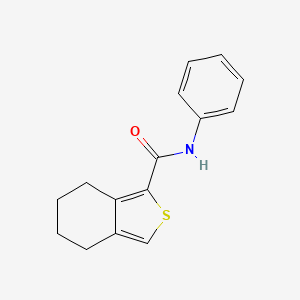

![molecular formula C11H23N2NaO4S B5655185 sodium ethyl[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]sulfamate](/img/structure/B5655185.png)

sodium ethyl[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]sulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The specified sodium compound is part of a broader category of chemicals that exhibit notable properties due to their structural composition. While specific studies on "sodium ethyl[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]sulfamate" are not directly identified, related research on sodium sulfonates and sulfamates provides insights into similar compounds' synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, where sodium sulfide acts as a catalyst. For instance, Qing Liu and Xianming Hou (2012) demonstrated a one-pot three-component synthesis approach for creating compounds with sodium sulfide, highlighting the method's efficiency, high yields, and simplicity (Qing Liu & Xianming Hou, 2012).

Molecular Structure Analysis

The molecular structure of sodium-based compounds can be intricate, with specific studies focusing on block copolymers and their functionalization. For example, S. Pispas (2006) discussed the synthesis and properties of sodium (2‐sulfamate‐3‐carboxylate)isoprene and ethylene oxide block copolymers, indicating the complex molecular structures and behaviors these compounds exhibit in solution (S. Pispas, 2006).

Chemical Reactions and Properties

The reactivity and properties of sodium sulfamate derivatives are subjects of exploration. For instance, research by H. Khalid et al. (2013) on biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine emphasizes the chemical reactions these compounds undergo and their biological activities, offering a glimpse into the potential functionalities of related sodium sulfamate compounds (H. Khalid et al., 2013).

Physical Properties Analysis

The physical properties of sulfamate and sulfonate compounds, including solubility, melting points, and behavior in solution, are crucial for their application in various fields. Studies like those by Deng Guang-x (2015) on novel hydroxyl sulfonate monomers reveal detailed analysis of physical properties such as solubility and thermal stability, which are essential for understanding similar sodium-based compounds' characteristics (Deng Guang-x, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, pH-dependent behavior, and electrostatic interactions, define the applications and functionality of sodium sulfamate compounds. G. Gao et al. (2010) explored the complexation and release behavior of lysozyme with sodium (sulfamate carboxylate) isoprene/ethylene oxide, demonstrating the nuanced chemical interactions and properties that these compounds can exhibit (G. Gao et al., 2010).

Propriétés

IUPAC Name |

sodium;N-ethyl-N-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]sulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O4S.Na/c1-3-13(18(15,16)17)9-11(14)8-12-6-4-10(2)5-7-12;/h10-11,14H,3-9H2,1-2H3,(H,15,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDAFIJERCYRDP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(CN1CCC(CC1)C)O)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N2NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)

![2-anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5655130.png)

![4,7-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5655138.png)

![2-(2,4-dichlorophenoxy)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5655149.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1-cyclopropyl-1H-pyrrole-2-carboxamide](/img/structure/B5655152.png)

![3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5655157.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5655166.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5655172.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5655181.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylbenzamide](/img/structure/B5655196.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(3-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655214.png)

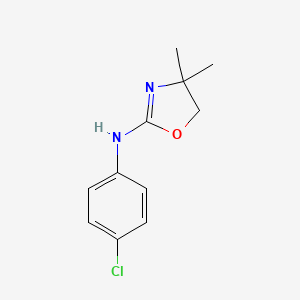

![5-methyl-N-[2-(2-pyrazinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5655220.png)